molecular formula C19H21NO4S2 B2498416 Methyl 4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzoate CAS No. 1797738-29-4

Methyl 4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzoate

Cat. No.: B2498416
CAS No.: 1797738-29-4
M. Wt: 391.5
InChI Key: ZVSGVDDGEJZEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C19H21NO4S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on sulfonyl benzoates and their derivatives, such as those involving thiazepine and sulfone groups, highlights advanced synthetic routes and characterizations. For example, the study by Xiu-lan Z. (2009) discusses the synthesis of a key intermediate of Tianeptine via a method involving condensation, methylation, hydrogenolysis, and cyclization, showcasing the compound's relevance in pharmaceutical chemistry (Z. Xiu-lan, 2009). Similarly, research by Ukrainets I. et al. (2014) on cyclization reactions in the presence of bases, producing substituted anilides, underlines the chemical versatility and reactivity of sulfonyl benzoate derivatives (I. Ukrainets et al., 2014).

Biological Activities

The exploration of sulfonyl benzoate derivatives extends into assessing their biological activities. For instance, Ghorab M. et al. (2017) synthesized a new series of sulfonamide derivatives showing promising antimicrobial activity, highlighting the potential of sulfonyl benzoates in developing new antimicrobial agents (M. Ghorab et al., 2017). Another study by Buist P. H. and Marecak D. (1994) utilized aromatic thia fatty acids as active site mapping agents for a yeast Δ9 desaturase, illustrating the use of sulfonyl benzoate derivatives in biochemical research (P. H. Buist & D. Marecak, 1994).

Material Science Applications

In the field of material science, the research by Chou S. et al. (1996) on the synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics indicates the relevance of sulfonyl benzoate derivatives in developing nonlinear optical materials with high thermal stability and good transparency (S. Chou et al., 1996).

Properties

IUPAC Name

methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-24-19(21)16-7-9-17(10-8-16)26(22,23)20-12-11-18(25-14-13-20)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSGVDDGEJZEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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